molecular formula C25H30N4O3 B363523 N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methy lacetamide CAS No. 942884-65-3

N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methy lacetamide

Cat. No.: B363523
CAS No.: 942884-65-3
M. Wt: 434.5g/mol
InChI Key: QSCGUBZRZASQRK-UHFFFAOYSA-N
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Description

N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide is a synthetic organic compound characterized by a benzimidazole core fused with a 5-oxopyrrolidin-3-yl moiety. The structure includes a 4-methoxyphenyl substituent and an N-butyl-N-methylacetamide side chain. Benzimidazole derivatives are known for diverse biological activities, including antiviral, anticancer, and enzyme inhibition properties . The 4-methoxyphenyl group likely influences lipophilicity and electronic properties, affecting bioavailability and receptor interactions.

Properties

IUPAC Name

N-butyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-4-5-14-27(2)24(31)17-29-22-9-7-6-8-21(22)26-25(29)18-15-23(30)28(16-18)19-10-12-20(32-3)13-11-19/h6-13,18H,4-5,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCGUBZRZASQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzimidazole and Indole Derivatives

JWH-250, JWH-302, and JWH-201 (): These indole-based compounds share a methoxyphenyl substituent but differ in core structure. For example, JWH-250 (1-(1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone) is a cannabinoid receptor agonist, whereas the target compound’s benzimidazole core may favor interactions with distinct targets (e.g., kinases or GPCRs).

Compound Core Structure Key Substituents Pharmacological Activity
Target Compound Benzimidazole 4-Methoxyphenyl, 5-oxopyrrolidinone Unknown (hypothesized kinase inhibition)
JWH-250 Indole 2-Methoxyphenyl, pentyl chain Cannabinoid receptor agonist

Acetamide-Based Opioid Analogs ()

Compounds like Ocfentanil and 4-methoxybutyrylfentanyl feature acetamide groups linked to piperidine or phenylethyl-piperidine moieties, targeting opioid receptors. In contrast, the target compound’s acetamide is N-butyl-N-methyl substituted, reducing resemblance to fentanyl analogs. The benzimidazole and pyrrolidinone groups may steer activity away from opioid pathways toward alternative targets (e.g., serotonin receptors or ion channels).

Compound Acetamide Substituents Core Structure Primary Activity
Target Compound N-butyl-N-methyl Benzimidazole Hypothesized non-opioid
Ocfentanil N-(2-fluorophenyl)-2-methoxy Piperidine μ-opioid receptor agonist
4-Methoxybutyrylfentanyl N-(4-methoxyphenyl) Phenylethyl-piperidine Opioid analgesic

Physicochemical and Computational Insights

The 4-methoxyphenyl group enhances lipophilicity (logP ~3.5 estimated), comparable to JWH-201 (logP ~5.2) but lower than fentanyl analogs (logP ~4.0–4.5). Density-functional theory (DFT) studies () could predict electronic properties, such as charge distribution on the benzimidazole ring, influencing binding affinity. Crystallographic tools like SHELXL () and WinGX () enable precise structural determination, critical for comparing molecular conformations with analogs .

Preparation Methods

Table 1: Hypothetical Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1Benzimidazole formationo-Phenylenediamine, carboxylic acid, HClCore heterocycle construction
2Pyrrolidinone coupling1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl, Pd catalysisSide-chain incorporation
3N-alkylationn-Butyl bromide, methyl iodide, NaHIntroduction of N-alkyl groups
4AcetylationAcetic anhydride, DMAPAcetamide formation

Key Reaction Steps and Optimization

Benzimidazole Core Synthesis

Benzimidazole synthesis typically employs o-phenylenediamine and carbonyl precursors. For example, in analogous syntheses, 4-methylthiazole-5-carboxylic acid was activated using oxalyl chloride in tetrahydrofuran (THF) and coupled with amines under TBTU-mediated conditions. This suggests that the benzimidazole core of the target compound could be formed via similar acid activation followed by cyclocondensation.

Pyrrolidinone Moiety Incorporation

The 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group may be introduced via reductive amination or palladium-catalyzed coupling. A related procedure for tert-butyl (4-oxocyclohexyl)carbamate utilized sodium triacetoxyborohydride (STAB) in dichloromethane to achieve cis/trans isomer separation. Applying this to the target compound, stereochemical control at the pyrrolidinone’s 3-position would require careful optimization of reducing agents and solvents.

N-Alkylation and Acetylation

N-Butyl and N-methyl groups are likely installed sequentially. In a comparable synthesis, methyl N-{cis-4-[(tert-butoxycarbonyl)amino]cyclohexyl}-4-chloro-D-phenylalaninate was alkylated using n-butyl bromide under basic conditions. Subsequent acetylation with acetic anhydride and 4-dimethylaminopyridine (DMAP) would yield the final acetamide.

Challenges in Synthesis

Stereochemical Control

The pyrrolidinone ring’s stereochemistry at position 3 is critical for biological activity. As observed in tert-butyl (4-oxocyclohexyl)carbamate syntheses, sodium triacetoxyborohydride preferentially produces cis isomers (45% yield) over trans (19%). Similar selectivity challenges may arise during the target compound’s synthesis, necessitating chiral auxiliaries or asymmetric catalysis.

Purification and Yield Optimization

Multi-step sequences often suffer from low cumulative yields. For instance, coupling 4-methylthiazole-5-carboxylic acid with amines using HATU/EDCI in DMF achieved 40–80% yields. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and reverse-phase HPLC are essential for isolating pure N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : ¹H-NMR of related compounds (e.g., N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-4-methyl-1,3-thiazole-5-carboxamide ) revealed characteristic peaks for methyl groups (δ 2.26–2.65 ppm) and aromatic protons (δ 7.04–9.12 ppm).

  • Mass Spectrometry : High-resolution MS (HRMS) would confirm the molecular ion at m/z 434.5 [M+H]⁺.

Purity Assessment

HPLC methods using C18 columns (MeCN/H2O gradients) and UV detection at 254 nm are standard for benzimidazole derivatives .

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